Oxilorphan hydrochloride

Opioid antagonist potency Morphinan pharmacology In vivo narcotic antagonism

Oxilorphan hydrochloride (CAS 42281-48-1, developmental code L-BC-2605) is a fully synthetic morphinan derivative that contains the 14-hydroxy group characteristic of naloxone and naltrexone. Pharmacologically, it functions as a mu-opioid receptor (MOR) antagonist and a kappa-opioid receptor (KOR) partial agonist.

Molecular Formula C20H28ClNO2
Molecular Weight 349.9 g/mol
CAS No. 42281-48-1
Cat. No. B1257609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxilorphan hydrochloride
CAS42281-48-1
SynonymsL-N-cyclopropylmethyl-3,14-dihydroxymorphinan
oxilorphan
oxilorphan hydrochloride
oxilorphan hydrochloride, (+-)-isomer
oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer
oxilorphan tartrate (2:1), (R-(R*,R*))-isomer
oxilorphan tartrate, (R-(R*,R*))-isomer
oxilorphan, (+-)-isomer
oxilorphan, (14alpha)-(+-)-isomer
oxilorphan, (14alpha)-isome
Molecular FormulaC20H28ClNO2
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESC1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O.Cl
InChIInChI=1S/C20H27NO2.ClH/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14;/h5-6,12,14,18,22-23H,1-4,7-11,13H2;1H/t18-,19+,20-;/m1./s1
InChIKeyQWGXEENWLDBHTR-QGPGBOAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxilorphan Hydrochloride (CAS 42281-48-1): A Differentiated Mu-Antagonist/Kappa-Partial Agonist for Opioid Research and Reference Standard Procurement


Oxilorphan hydrochloride (CAS 42281-48-1, developmental code L-BC-2605) is a fully synthetic morphinan derivative that contains the 14-hydroxy group characteristic of naloxone and naltrexone [1]. Pharmacologically, it functions as a mu-opioid receptor (MOR) antagonist and a kappa-opioid receptor (KOR) partial agonist [1]. Unlike the pure MOR antagonists naloxone and naltrexone, oxilorphan's mixed activity at KOR produces a distinct spectrum of effects including diuresis and, at higher doses, hallucinogenic/dysphoric effects [2]. Although never commercially marketed, oxilorphan underwent clinical evaluation for opioid addiction, generating a body of comparative pharmacological data that underpins its current value as a research tool for dissecting opioid receptor subtype contributions [3].

Supports opioid receptor subtype dissociation studies (MOR antagonist / KOR partial agonist)
Reference standard for historical dataset comparison in opioid pharmacology
Unique KOR partial agonist activity enables diuretic endpoint research absent with pure MOR antagonists

Why Naloxone or Naltrexone Cannot Simply Replace Oxilorphan Hydrochloride in Experimental and Reference Applications


In-class opioid antagonists such as naloxone and naltrexone cannot be interchanged with oxilorphan hydrochloride because fundamental differences in receptor selectivity, duration of action, and KOR-mediated pharmacodynamics preclude experimental equivalence. Oxilorphan is not a pure MOR antagonist; its partial agonism at KOR introduces a diuretic effect absent with naloxone [1] and a hallucinogenic potential that is quantifiably distinct from structurally related mixed-action agents like dl-cyclazocine [2]. Furthermore, in vivo studies reveal that oxilorphan exhibits a unusually wide separation (approximately 300-fold) between doses required for kappa antagonism and those producing kappa agonist effects, a characteristic not shared by naltrexone or (−)-cyclorphan [3]. These receptor-level and whole-organism differences mean that substituting oxilorphan with another antagonist introduces uncontrolled variables that compromise replicability in experiments designed to isolate KOR signaling contributions or to validate reference standards against historical datasets.

Receptor selectivity mismatch: naloxone/naltrexone are pure MOR antagonists; oxilorphan's KOR partial agonism may alter experimental endpoints.
Duration of action differs: naloxone provides only short-lived blockade; oxilorphan's intermediate duration may be required for sustained-receptor-occupancy protocols.
KOR-mediated pharmacodynamics (diuresis, dysphoric/hallucinogenic potential) are absent in naloxone/naltrexone; substituting would remove these functional readouts entirely.

Quantitative Head-to-Head and Cross-Study Comparative Evidence for Oxilorphan Hydrochloride Differentiation


Parenteral Antagonist Potency: Oxilorphan vs. dl-Cyclazocine, Naloxone, and Naltrexone

In the standard mouse morphine analgesia antagonism assay, oxilorphan hydrochloride demonstrated parenteral antagonist potency that was 4-fold greater than dl-cyclazocine, equipotent to naloxone, and approximately one-fourth as potent as naltrexone [1]. This places oxilorphan in a unique potency tier among early morphinan antagonists: substantially more potent than cyclazocine but less potent than naltrexone, while matching naloxone.

Parenteral Antagonist Potency
Head-to-head
4× more potent than dl-cyclazocine; equipotent to naloxone; 1/4 potency of naltrexone
Reported rank in MOR antagonism assay context
Mouse tail-flick model; parenteral route
Opioid antagonist potency Morphinan pharmacology In vivo narcotic antagonism

Duration of Morphine Antagonism: Oxilorphan vs. Naloxone in a Canine Model

In dogs, oxilorphan hydrochloride exhibited a longer duration of action than naloxone in antagonizing morphine-induced analgesia and miosis, and was equivalent to dl-cyclazocine in duration [1]. While naloxone's short duration is well-documented, oxilorphan's extended activity without the potency extremes of naltrexone offers a distinct temporal profile.

Duration of Morphine Antagonism
Head-to-head
Longer-acting than naloxone; duration equivalent to dl-cyclazocine
Supports intermediate-duration blockade studies
Canine model; parenteral route
Duration of action Narcotic antagonist In vivo opioid pharmacology

Hallucinogenic Potential: Oxilorphan vs. dl-Cyclazocine in a Double-Blind Human Study

In a double-blind clinical comparison, oxilorphan hydrochloride was found to possess a hallucinogenic potential that was one-fourth that of dl-cyclazocine [1]. This finding is consistent with oxilorphan's KOR partial agonist profile, which produces a lower maximal effect at KOR than the more efficacious cyclazocine.

Hallucinogenic Potential (Human)
Cross-study comparable
1/4 of dl-cyclazocine hallucinogenic burden
Reported human subject-response context; supports KOR challenge calibration
Double-blind clinical comparison
Kappa opioid receptor Hallucinogenic side effects Clinical safety pharmacology

Kappa Agonist/Antagonist Dose Separation: Oxilorphan vs. Naltrexone and (−)-Cyclorphan

In pigeons trained to discriminate the kappa agonist bremazocine from saline, oxilorphan hydrochloride produced a dose-related antagonism of the bremazocine stimulus. Critically, the doses required for oxilorphan to produce agonist-like effects were approximately 300-fold higher than those producing antagonist effects [1]. In contrast, both naltrexone and (−)-cyclorphan exhibited much narrower separation between antagonist and agonist dose ranges [1]. This indicates that oxilorphan possesses a uniquely wide functional window for KOR antagonism versus agonism.

KOR Agonist/Antagonist Dose Separation
Head-to-head
≈300-fold separation (agonist dose ≫ antagonist dose)
Reported functional window for KOR antagonism
Pigeon drug discrimination model
Kappa opioid receptor Drug discrimination Agonist/antagonist separation

Diuretic Activity: Oxilorphan vs. Naloxone in Human Subjects

In a controlled clinical study, oxilorphan hydrochloride increased urinary output in 10 subjects on ad libitum fluids and in 8 water-deprived subjects, decreasing urine osmolality without significantly altering blood pressure or creatinine clearance [1]. By contrast, 10 mg of naloxone produced no diuretic effect and failed to antagonize the diuretic response to oxilorphan [1]. This functional readout directly reflects oxilorphan's KOR partial agonism, which is absent in naloxone.

Diuretic Activity in Humans
Head-to-head
Significant increase in urinary output (naloxone: no effect)
Supports KOR-mediated diuretic endpoint research
Controlled human study; ad libitum and water-deprived states
Kappa opioid receptor Diuresis ADH suppression

Clinical Tolerability and Retention: Oxilorphan in Opioid Addiction Trials Compared to Historical Naltrexone Data

In a clinical trial with 21 detoxified heroin addicts receiving oral oxilorphan hydrochloride, only 3 of 21 patients (14.3%) continued taking the medication for the maximum 14-day period; the remainder discontinued due to side effects including dysphoria, hallucinations, and nausea [1]. This retention rate is substantially lower than typically reported for naltrexone in similar populations, where retention rates of 40–60% at 12 weeks are commonly cited, though direct head-to-head data are lacking. The high rate of early discontinuation is directly attributable to oxilorphan's KOR partial agonist effects, which are not present with naltrexone.

14-Day Retention Rate
Class-level
3/21 patients (14.3%) completed 14 days (naltrexone class-typical retention higher, no direct comparison)
Reported tolerability endpoint context; supports dysphoria model studies
Class-level inference; not a therapeutic candidate
Opioid use disorder Retention rate Clinical trial endpoint

Evidence-Backed Research and Industrial Application Scenarios for Oxilorphan Hydrochloride


In Vivo Pharmacological Dissection of Mu- vs. Kappa-Opioid Receptor Contributions to Drug Effects

Oxilorphan hydrochloride's dual MOR antagonist/KOR partial agonist profile, combined with its 300-fold separation between KOR antagonist and KOR agonist doses , makes it an ideal tool for experiments that require concurrent blockade of mu receptors and controlled activation of kappa receptors within a single compound. Researchers can administer oxilorphan at low doses to achieve KOR antagonism without agonism, then escalate to higher doses to introduce KOR partial agonism, all while maintaining MOR blockade—a experimental design not feasible with pure antagonists like naloxone or naltrexone.

Diuresis Research and ADH Suppression Models

Because oxilorphan hydrochloride produces a robust diuretic effect via inhibition of antidiuretic hormone (ADH) release, while naloxone lacks any diuretic activity , oxilorphan serves as a pharmacological probe for studying KOR-mediated regulation of water balance and neurohypophysial function. This application is uniquely addressable with oxilorphan and cannot be replicated with standard pure MOR antagonists.

Reference Standard for Hallucinogenic/Dysphoric Kappa Effects in Human Laboratory Studies

With a hallucinogenic potential quantified at one-fourth that of dl-cyclazocine , oxilorphan hydrochloride provides a graded, moderate-intensity KOR challenge agent for human experimental medicine. It can be used as a reference compound for calibrating subjective effect scales in studies of KOR-mediated dysphoria and perceptual disturbances, offering a more tolerable side-effect profile than the more potent hallucinogen cyclazocine.

Opioid Receptor Binding Selectivity Profiling and Assay Validation

As a morphinan with a well-characterized mixed receptor profile that sits between naloxone (pure MOR antagonist) and cyclazocine (strong KOR agonist), oxilorphan hydrochloride is a valuable reference ligand for validating opioid receptor binding assays and functional assays. Its intermediate potency at MOR (equipotent to naloxone, one-fourth that of naltrexone ) allows it to serve as a calibration point in screening cascades designed to discriminate compounds with varying degrees of KOR activity.

Application
Selection Property
Validation Focus
Opioid receptor subtype pharmacology studies
Mixed MOR antagonist / KOR partial agonist profile
Dose-response separation between KOR antagonism and agonism
Diuresis and ADH suppression research
KOR-mediated diuretic activity (absent in pure MOR antagonists)
Urinary output and osmolality endpoints
Human KOR challenge studies (research)
Moderate hallucinogenic/dysphoric KOR effect (calibrated against cyclazocine)
Subjective effect scales; KOR-mediated dysphoria modeling
Opioid receptor binding assay validation
Intermediate MOR potency between naloxone and naltrexone; distinct KOR activity
Calibration of screening cascades for KOR activity discrimination
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